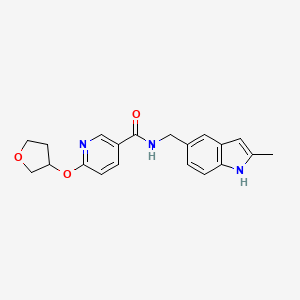
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with diverse scientific applications. Its unique structure makes it suitable for research in drug development, organic synthesis, and biochemistry1.
Molecular Structure Analysis
The molecular structure of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide consists of an indole moiety, a nicotinamide group, and a tetrahydrofuran-3-yl ether linkage. The indole ring contributes aromaticity, while the nicotinamide portion suggests potential involvement in redox processes1.
Chemical Reactions Analysis
Again, detailed information on specific chemical reactions involving this compound is scarce. However, its functional groups (indole, nicotinamide, and tetrahydrofuran-3-yl ether) hint at potential reactivity patterns. Further research would be needed to explore its behavior under various conditions.
Physical And Chemical Properties Analysis
Unfortunately, specific physical and chemical properties (such as melting point, solubility, and stability) were not directly available in the search results. Further examination of scientific literature would provide a more comprehensive understanding.
科学的研究の応用
Metabolic Regulation and Cancer
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, through its action as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), has been implicated in the regulation of metabolic pathways and the epigenetic state of cancer cells. NNMT's overexpression in various cancers suggests its role in tumorigenesis through mechanisms that include altered methylation potential and hypomethylation of histones and cancer-related proteins. This leads to a pro-tumorigenic gene expression profile (Ulanovskaya, Zuhl, & Cravatt, 2013).
Metabolic Disease Therapy
The compound's interaction with NNMT also offers new avenues for metabolic disease therapy. By modulating NNMT activity, it's possible to influence glucose and cholesterol metabolism, potentially addressing conditions such as obesity and type-2 diabetes. Studies have shown that NNMT suppression or inhibition can lead to improved metabolic profiles in animal models, hinting at the therapeutic potential of NNMT inhibitors like N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (Hong et al., 2015).
Drug Development and Inhibition Mechanism
Research into NNMT inhibitors has identified N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide as part of a class of bisubstrate inhibitors that occupy both substrate and cofactor binding sites. This dual-site occupancy is key to their potency and selectivity, providing a foundation for the development of therapeutic agents targeting NNMT-associated pathologies. The structural elucidation of these inhibitors in complex with NNMT opens pathways for the creation of more effective treatments for diseases where NNMT is implicated (Babault et al., 2018).
Safety And Hazards
The safety profile of this compound requires thorough evaluation. Researchers should assess its toxicity, potential side effects, and environmental impact. Safety precautions during handling, storage, and disposal are essential.
将来の方向性
Future research on N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide should focus on:
- Synthetic optimization : Develop efficient synthetic routes.
- Biological activity : Investigate its potential as a drug candidate.
- Structure-activity relationships : Understand how modifications impact function.
- Safety assessment : Rigorously evaluate its safety profile.
特性
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-8-16-9-14(2-4-18(16)23-13)10-22-20(24)15-3-5-19(21-11-15)26-17-6-7-25-12-17/h2-5,8-9,11,17,23H,6-7,10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEQWBXYXTXSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

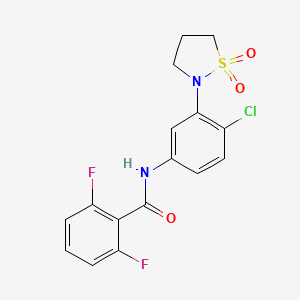
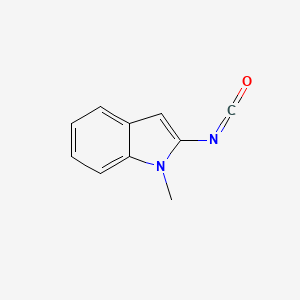
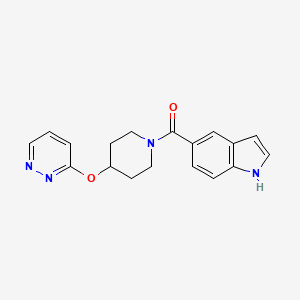
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)
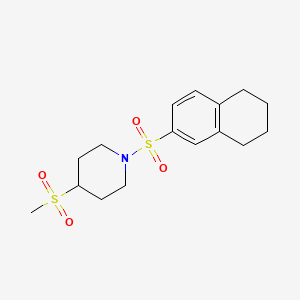
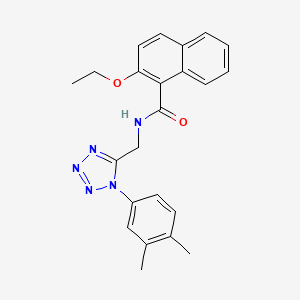
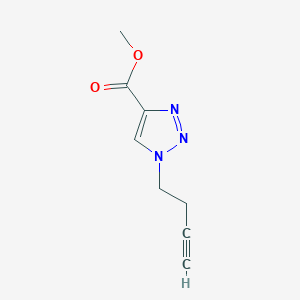
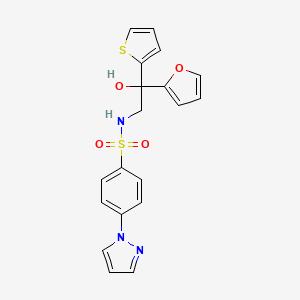
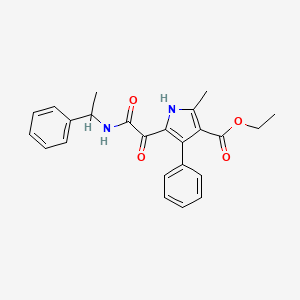
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)
![N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide](/img/structure/B2748683.png)
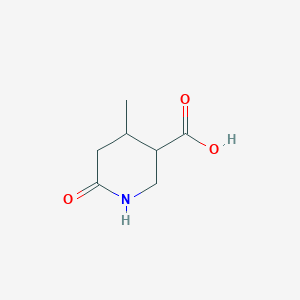
![(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2748687.png)